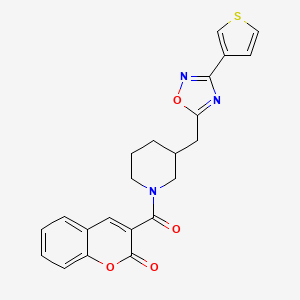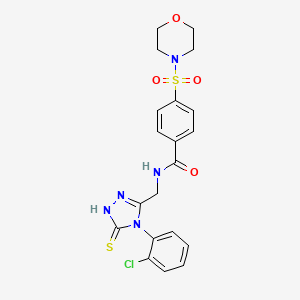![molecular formula C11H15ClN2 B2365987 1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine CAS No. 952959-64-7](/img/structure/B2365987.png)
1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine” is a chemical compound with the CAS Number: 1017428-33-9 . It has a molecular weight of 210.71 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,7-8,13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 210.71 .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which include “1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . They have shown promising results against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Antiviral Activity
Indole derivatives, which include “1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine”, have shown potential antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been reported to possess anti-inflammatory activity . This makes “1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine” a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that “1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine” could potentially be used in the development of new anticancer drugs .
Anti-HIV Activity
Indole derivatives have shown potential anti-HIV activity . This suggests that “1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine” could potentially be used in the development of new anti-HIV drugs .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that “1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine” could potentially be used in the development of new antioxidant drugs .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that “1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine” could potentially be used in the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . This suggests that “1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine” could potentially be used in the development of new antitubercular drugs .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This suggests that it may interact with a variety of biological targets.
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
Given the structural similarity to other pyrrolidine-containing compounds, it may influence a range of biochemical processes .
Pharmacokinetics
The presence of the pyrrolidine ring may influence its pharmacokinetic properties, as this structure is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage .
Result of Action
Based on the structural similarity to other pyrrolidine-containing compounds, it may have a range of biological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine . .
Eigenschaften
IUPAC Name |
[1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOIUMRCHZQPDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952959-64-7 |
Source


|
| Record name | [1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2365912.png)

![Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B2365915.png)

![(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2365919.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2365922.png)
![3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2365923.png)
![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2365924.png)
![Tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2365926.png)
![5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide](/img/structure/B2365927.png)